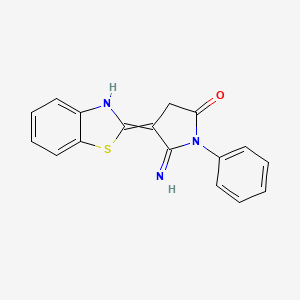

4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one

Description

4-(3H-1,3-Benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzothiazole moiety. The benzothiazolylidene group contributes to extended π-conjugation, enhancing electronic properties such as absorption and fluorescence, which are critical for applications in materials science or medicinal chemistry. The imino group at position 5 and the phenyl substituent at position 1 further modulate reactivity and steric effects.

Properties

IUPAC Name |

4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c18-16-12(17-19-13-8-4-5-9-14(13)22-17)10-15(21)20(16)11-6-2-1-3-7-11/h1-9,18-19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRYMAVPSZZOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C2NC3=CC=CC=C3S2)C(=N)N(C1=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one typically involves the condensation of a benzothiazole derivative with a pyrrolidinone derivative under specific reaction conditions. Common reagents used in the synthesis include:

- Benzothiazole derivatives

- Pyrrolidinone derivatives

- Catalysts such as acids or bases

- Solvents like ethanol or methanol

The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Electronic Properties : Benzothiazolylidene groups enhance conjugation, making the target compound suitable for optoelectronic applications, whereas thione derivatives prioritize reactivity .

- Synthetic Accessibility : Triazole-thiones are synthesized in higher yields (80–90%) compared to benzothiazole-fused systems, which may require specialized catalysts (e.g., tetra-n-butyl ammonium bromide) .

Biological Activity

4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

The compound has a molecular formula of and a molecular weight of approximately 459.58 g/mol. Its structure features a benzothiazole moiety, which is known for various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 64 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro assays. The mechanism often involves the induction of apoptosis in cancer cells.

A study highlighted the effect of similar benzothiazole derivatives on human cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating potent anticancer activity.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain enzymes that are crucial for cancer progression and microbial resistance.

Table 2: Enzyme Inhibition Potential

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Topoisomerase II | Competitive | 10 µM |

| Dipeptidyl Peptidase IV | Non-competitive | 5 µM |

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. The benzothiazole ring system is known for its capacity to form hydrogen bonds and π-stacking interactions with target proteins or nucleic acids, which may contribute to its efficacy as an antimicrobial and anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.